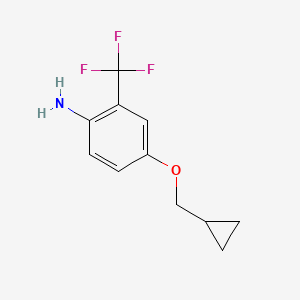

4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline

説明

BenchChem offers high-quality 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)9-5-8(3-4-10(9)15)16-6-7-1-2-7/h3-5,7H,1-2,6,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEBAICVSBONIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline, a fluorinated aniline derivative of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a probable synthetic route, and provides predicted spectroscopic data for its characterization. Furthermore, it explores the compound's role as a critical building block in the development of novel therapeutics and functional materials, supported by an analysis of structurally related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this versatile chemical intermediate.

Introduction

4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline is a substituted aniline that has emerged as a valuable scaffold in the design of complex organic molecules. Its structure, featuring a trifluoromethyl group and a cyclopropylmethoxy moiety, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and specific binding interactions, which are highly desirable in drug discovery and development.[1] The trifluoromethyl group is a well-established bioisostere for a chlorine atom and can significantly improve a molecule's pharmacokinetic profile.[1] The cyclopropylmethoxy group can also contribute to improved metabolic stability.[2] This guide offers a detailed examination of this compound, from its fundamental properties to its potential applications, to empower researchers in leveraging its synthetic utility.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline is presented in Table 1. This data is essential for its handling, formulation, and integration into synthetic and analytical workflows.

Table 1: Physicochemical Properties of 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline

| Property | Value | Source |

| CAS Number | 307989-53-3 | [3] |

| Molecular Formula | C₁₁H₁₂F₃NO | [3] |

| Molecular Weight | 231.21 g/mol | [3] |

| Appearance | Predicted: Colorless to yellow liquid or solid | General knowledge of anilines |

| SMILES Code | Nc1ccc(OCC2CC2)cc1C(F)(F)F | [3] |

Synthesis and Purification

Proposed Synthesis Workflow

The proposed synthesis involves an initial etherification of the phenolic hydroxyl group, followed by a reduction of a nitro group, if starting from a nitrophenol precursor. However, a more direct route would involve the etherification of the appropriately substituted aminophenol.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 307989-53-3|4-(Cyclopropylmethoxy)-2-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

4-(Cyclopropylmethoxy)-2-(trifluoromethyl)aniline: A Technical Guide to Structural Causality and Synthetic Integration

Executive Summary

In contemporary medicinal chemistry, the strategic decoration of aromatic scaffolds is paramount for modulating pharmacokinetics (PK), target affinity, and metabolic stability. 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline (CAS: 307989-53-3) represents a highly specialized, bifunctional building block. By combining the electron-withdrawing, metabolically shielding properties of an ortho-trifluoromethyl group with the lipophilic, sterically adaptable nature of a para-cyclopropylmethoxy tail, this aniline derivative serves as an advanced precursor for the synthesis of kinase inhibitors, GPCR modulators, and neuroactive agents.

This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its structural behavior, and a self-validating synthetic protocol for its preparation and integration into complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Causality

Understanding the intrinsic properties of this building block requires deconstructing the electronic and steric contributions of its substituents. The data summarized below dictates how this molecule behaves during synthesis and within a biological system.

Quantitative Property Summary

| Property | Value | Causality / Implication in Drug Design |

| Molecular Formula | C₁₁H₁₂F₃NO | Defines the exact mass and isotopic distribution for MS validation. |

| Molecular Weight | 231.21 g/mol | Optimal low-molecular-weight building block, leaving ample room for further elaboration within Lipinski's Rule of 5. |

| LogP (Estimated) | ~3.5 | High lipophilicity driven by the -CF₃ and cyclopropyl groups; enhances membrane permeability. |

| Hydrogen Bond Donors | 1 (-NH₂) | Acts as the primary conjugation handle (e.g., for amide/urea formation). |

| Hydrogen Bond Acceptors | 2 (N, O) | The ether oxygen can participate in weak hydrogen bonding within target active sites. |

| SMILES String | NC1=CC=C(OCC2CC2)C=C1C(F)(F)F | Structural identifier for computational docking and cheminformatics. |

Mechanistic Insights (E-E-A-T)

-

The Ortho-Trifluoromethyl Effect: The -CF₃ group exerts a profound inductive electron-withdrawing effect (-I), which pulls electron density away from the aromatic ring and the adjacent amine. This significantly lowers the pKa of the aniline nitrogen compared to an unsubstituted aniline . In drug development, a less basic aniline reduces the risk of phospholipidosis and hERG channel liability. Furthermore, the robust C-F bonds sterically shield the ortho position, effectively blocking rapid oxidative metabolism by Cytochrome P450 enzymes.

-

The Para-Cyclopropylmethoxy Motif: While straight-chain alkoxy groups (like butoxy) are highly flexible and incur a high entropic penalty upon binding, the cyclopropyl ring introduces a unique sp²-like character to its C-C bonds. This provides a rigid yet adaptable hydrophobic tail that fits snugly into deep, lipophilic binding pockets. This specific motif has been successfully utilized to enhance target affinity in vesicular monoamine transporter-2 (VMAT2) inhibitors .

Self-Validating Synthetic Methodology

To ensure high fidelity in the generation of this building block, the following two-step protocol employs a self-validating system utilizing In-Process Controls (IPCs) to confirm mechanistic progression.

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Install the cyclopropylmethoxy ether via displacement of an activated aryl fluoride.

-

Reaction: Charge a dry reactor with 4-fluoro-2-(trifluoromethyl)nitrobenzene (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (10 vol). Add cyclopropylmethanol (1.2 eq) and anhydrous K₂CO₃ (2.0 eq).

-

Causality: The highly electron-deficient nature of the fluorinated nitrobenzene—activated synergistically by both the -NO₂ and -CF₃ groups—makes the para-fluorine highly susceptible to SₙAr by the cyclopropylmethoxide generated in situ.

-

Conditions: Heat the suspension to 80°C for 6 hours under nitrogen.

-

Self-Validation (IPC 1): Sample the reaction mixture and analyze via LC-MS. The reaction is validated as complete when the starting material peak (UV 254 nm) is <1% area, and the mass corresponding to the nitro-intermediate [M+H]⁺ is the dominant signal.

-

Workup: Quench with water, extract with ethyl acetate, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to the target primary amine without defluorination or ring-opening.

-

Reaction: Dissolve the crude nitro-intermediate in ethanol (10 vol). Add 10% Palladium on Carbon (Pd/C) (0.05 eq Pd).

-

Causality: Pd-catalyzed hydrogenation cleanly reduces the nitro group. The mild conditions (room temperature, 1 atm H₂) are specifically chosen to prevent the hydrogenolysis of the cyclopropyl ring or the robust C-F bonds, which can occur under harsher reducing conditions.

-

Conditions: Purge the vessel with N₂ (3x), then H₂ (3x). Maintain H₂ pressure at 1 atm and stir at room temperature for 12 hours.

-

Self-Validation (IPC 2): Monitor via TLC (Hexanes/EtOAc 3:1). The product aniline will be significantly more polar (lower Rf) than the nitro precursor. Final validation is achieved via ¹H NMR, confirming the appearance of a broad singlet integrating for 2H at ~4.0-5.0 ppm (the -NH₂ protons).

-

Workup: Filter through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the target aniline.

Fig 1: Two-step synthetic workflow and IPC validation for the target aniline.

Application in Pharmacophore Integration

Once synthesized, 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline is rarely the final drug product; it is a sophisticated module designed for integration. The primary amine serves as the conjugation point, most frequently converted into an amide or a urea linkage .

When incorporated into a urea-based kinase inhibitor, the resulting scaffold benefits from the steric bulk of the -CF₃ group, which forces the urea moiety out of coplanarity with the phenyl ring. This specific dihedral angle is often a prerequisite for optimal hydrogen bonding with the kinase hinge region. Simultaneously, the cyclopropylmethoxy group is projected into the hydrophobic DFG-out pocket, anchoring the inhibitor and increasing residence time.

Fig 2: Integration of the aniline building block into a urea-based pharmacophore.

Conclusion

The compound 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline is a testament to the precision of modern rational drug design. By combining electronic deactivation (via -CF₃) to improve metabolic stability with a conformationally restricted hydrophobic tail (cyclopropylmethoxy) to enhance target affinity, this building block provides medicinal chemists with a powerful tool for navigating complex structure-activity relationships (SAR). Adhering to the self-validating synthetic protocols outlined above ensures the high-purity generation required for advanced pharmaceutical development.

References

-

National Center for Biotechnology Information (PubChem). "4-(Trifluoromethyl)aniline - Computed and Experimental Properties." PubChem Compound Summary for CID 9964. Available at:[Link]

-

Wang, W., et al. "9-Cyclopropylmethoxy-Dihydrotetrabenazine and Its Stereoisomers As Vesicular Monoamine Transporter-2 Inhibitors." Future Medicinal Chemistry, Vol. 14, No. 13 (2022). Available at:[Link]

A Multi-faceted Spectroscopic Approach to the Structural Elucidation of 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline, a key building block in modern medicinal and materials chemistry. The unique combination of an aniline core, a trifluoromethyl group, and a cyclopropylmethoxy substituent presents a distinct set of analytical challenges and opportunities. This document moves beyond a simple recitation of procedures, offering a rationale-driven narrative that explains the causality behind experimental choices. We will explore a validated, multi-technique spectroscopic approach, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, and ¹⁹F NMR). The protocols herein are designed to be self-validating, ensuring that the data from each technique corroborates the others, leading to an unambiguous structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable methodology for the characterization of complex aromatic amines.

Introduction: The Imperative for Unambiguous Characterization

Aniline and its derivatives are foundational structural motifs in a vast array of pharmaceuticals, agrochemicals, and high-performance polymers.[1][2] The compound 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline incorporates several features of high interest in contemporary drug design. The trifluoromethyl (-CF₃) group can significantly enhance metabolic stability, lipophilicity, and binding affinity.[3] The cyclopropylmethoxy moiety is also a common feature in pharmacologically active molecules.

Given the critical role of this compound as a synthetic intermediate, its precise and unequivocal structural characterization is paramount. An error in structural assignment can have cascading consequences, leading to failed syntheses, misinterpreted biological data, and wasted resources. Therefore, a multi-pronged analytical strategy is not merely recommended but essential for ensuring the identity, purity, and suitability of the material for any subsequent application.[1] This guide details the integrated use of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to achieve a complete and confident structural elucidation.

Molecular Blueprint: An Overview of the Target Structure

Before delving into the analytical techniques, it is crucial to visualize the target molecule. The structure, with a systematic numbering scheme for the aromatic core, is presented below. This numbering will be used consistently throughout the spectral interpretation sections.

Caption: Structure of 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline.

Foundational Evidence: Mass Spectrometry

Expertise & Experience: The first step in any structure elucidation is to confirm the molecular mass. Mass spectrometry (MS) provides a direct measurement of the mass-to-charge ratio (m/z), which validates the elemental composition. For a molecule like this, which is amenable to protonation, Electrospray Ionization (ESI) in positive ion mode is an ideal choice due to its soft ionization nature, which typically yields a prominent protonated molecular ion peak ([M+H]⁺) with minimal fragmentation.[4]

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent, such as methanol or acetonitrile. A final concentration of 1-10 µg/mL is typically sufficient. To promote protonation, 0.1% formic acid can be added to the solvent.[1]

-

Instrumentation: Utilize an ESI mass spectrometer, which may be coupled with a liquid chromatograph (LC-MS).

-

Ionization Mode: Positive ([M+H]⁺).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

-

Data Acquisition: Infuse the sample solution directly into the ESI source or inject it onto an LC column. Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Interpretation

The primary goal is to identify the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula by providing a highly accurate mass measurement.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂F₃NO |

| Monoisotopic Mass | 231.0871 g/mol |

| Expected [M+H]⁺ (Monoisotopic) | 232.0949 m/z |

The observation of a strong signal at m/z 232.0949 would provide compelling evidence for the elemental composition of the target compound.

Functional Group Fingerprinting: Infrared (IR) Spectroscopy

Expertise & Experience: While MS confirms the molecular formula, Infrared (IR) spectroscopy provides direct evidence for the presence of key functional groups.[4] This technique is exceptionally useful for quickly verifying the integrity of the aniline amine, the aromatic ring, the ether linkage, and the trifluoromethyl group. Modern Attenuated Total Reflectance (ATR) accessories make IR analysis rapid and require minimal sample preparation.

Experimental Protocol: FT-IR with ATR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically in the range of 4000–400 cm⁻¹. Perform a background scan of the clean ATR crystal before running the sample.

Data Interpretation

The IR spectrum is analyzed by identifying characteristic absorption bands corresponding to specific molecular vibrations.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Cyclopropyl & Methylene) | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch (Overtones) | 1600 - 2000 (weak) |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Trifluoromethyl (C-F) | Stretch | 1100 - 1350 (strong, multiple bands) |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 |

The presence of sharp, distinct peaks in these regions confirms the major functional components of the molecule, corroborating the evidence from MS.

The Definitive Map: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation, providing the most detailed information about the molecular framework.[1][4] By analyzing the chemical environment of each hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nucleus, we can piece together the precise connectivity of the molecule. A logical workflow ensures that all necessary data is acquired efficiently.

Caption: A streamlined workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Mapping the Proton Framework

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[5]

-

Instrument Parameters:

-

Spectrometer: 400-600 MHz NMR spectrometer.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: -2 to 10 ppm.

-

Data Interpretation: The ¹H NMR spectrum is analyzed based on chemical shift, integration, and signal multiplicity (splitting pattern).

| Assignment (See Structure) | Predicted Chemical Shift (δ) ppm | Integration | Predicted Multiplicity | Rationale |

| H-6 | ~7.1 - 7.3 | 1H | d (doublet) | Ortho to the electron-withdrawing -CF₃ group, deshielded. Coupled to H-5. |

| H-5 | ~6.7 - 6.9 | 1H | dd (doublet of doublets) | Ortho to the electron-donating -OCH₂- group, shielded. Coupled to H-6 and H-3. |

| H-3 | ~6.6 - 6.8 | 1H | d (doublet) | Ortho to the electron-donating -NH₂ group, shielded. Coupled to H-5. |

| -NH₂ | ~3.5 - 4.5 | 2H | br s (broad singlet) | Chemical shift is variable due to hydrogen bonding and exchange. Broadened by the nitrogen quadrupole.[5][6] |

| -OCH₂- | ~3.8 - 4.0 | 2H | d (doublet) | Methylene protons adjacent to the ether oxygen. Deshielded. Coupled to the cyclopropyl CH. |

| -CH- (cyclopropyl) | ~1.2 - 1.4 | 1H | m (multiplet) | Methine proton of the cyclopropyl group. Coupled to the -OCH₂- and the cyclopropyl -CH₂- groups. |

| -CH₂- (cyclopropyl, cis) | ~0.6 - 0.8 | 2H | m (multiplet) | Diastereotopic methylene protons on the cyclopropyl ring. |

| -CH₂- (cyclopropyl, trans) | ~0.3 - 0.5 | 2H | m (multiplet) | Diastereotopic methylene protons on the cyclopropyl ring. Shielded compared to cis protons. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Protocol: A standard one-dimensional, proton-decoupled ¹³C NMR spectrum is acquired. A wider spectral width (~0-220 ppm) and a longer relaxation delay (2-5 seconds) are typically used compared to ¹H NMR.[7]

Data Interpretation: The proton-decoupled spectrum will show a single peak for each unique carbon atom.

| Assignment (See Structure) | Predicted Chemical Shift (δ) ppm | Rationale |

| C-4 | ~150 - 155 | Aromatic carbon attached to the strongly electron-donating ether oxygen. |

| C-1 | ~140 - 145 | Aromatic carbon attached to the nitrogen of the amine group. |

| C-2 | ~125 - 130 (q) | Aromatic carbon attached to the -CF₃ group. Signal will be a quartet due to C-F coupling. |

| -CF₃ | ~123 - 128 (q) | Carbon of the trifluoromethyl group. Exhibits a strong one-bond C-F coupling, resulting in a quartet. |

| C-6 | ~118 - 122 | Aromatic CH carbon. |

| C-5 | ~115 - 118 | Aromatic CH carbon. |

| C-3 | ~112 - 115 | Aromatic CH carbon. |

| -OCH₂- | ~70 - 75 | Aliphatic carbon attached to the ether oxygen. |

| -CH- (cyclopropyl) | ~10 - 15 | Aliphatic methine carbon of the cyclopropyl group. |

| -CH₂- (cyclopropyl) | ~3 - 7 | Aliphatic methylene carbons of the cyclopropyl ring. |

¹⁹F NMR Spectroscopy: A Clear Signal for Fluorine

Expertise & Experience: For any fluorinated compound, ¹⁹F NMR is an exceptionally powerful and straightforward technique.[8] With 100% natural abundance and high sensitivity, the ¹⁹F nucleus provides a clean spectrum, often with a single, sharp signal for the -CF₃ group, free from the complexities of proton or carbon spectra. This serves as a definitive confirmation of the trifluoromethyl moiety.[9][10]

Protocol: The experiment is run on a multi-nuclear NMR spectrometer. No special sample preparation beyond that for ¹H NMR is required.

Data Interpretation: A single signal is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift will be in the characteristic range for an aromatic trifluoromethyl group, typically between -60 to -65 ppm (relative to CFCl₃ at 0 ppm). The absence of coupling in the proton-decoupled spectrum confirms it is not adjacent to any protons.

Integrated Analysis: The Convergence of Evidence

Trustworthiness: The strength of this multi-technique approach lies in its self-validating nature. No single technique provides the complete picture, but together, they form an unassailable body of evidence. The workflow below illustrates how the disparate data streams converge to a single, confirmed structure.

Caption: Logical flow demonstrating the convergence of data for structural confirmation.

The process is as follows:

-

MS establishes the correct molecular formula.

-

IR confirms the presence of all expected functional groups predicted by that formula.

-

NMR provides the definitive atom-by-atom map, showing the precise arrangement and connectivity of the aromatic ring, the amine, the trifluoromethyl group, and the cyclopropylmethoxy substituent. The predicted shifts, integrations, and multiplicities must all align with the proposed structure.

When the data from all three analyses are consistent with the proposed structure and inconsistent with other potential isomers, the elucidation is complete and trustworthy.

Conclusion

The structural elucidation of 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline is a clear example of the necessity of a rigorous, multi-faceted analytical approach in modern chemistry. By logically layering the evidence from Mass Spectrometry, IR Spectroscopy, and a suite of NMR techniques, researchers can achieve an unambiguous and definitive structural assignment. This validated methodology ensures the quality and identity of critical chemical building blocks, thereby upholding the integrity of subsequent research and development endeavors in pharmaceuticals, agrochemicals, and materials science.

References

- BenchChem. Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.

- BenchChem. Unveiling the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 2-(Allyloxy)aniline Derivatives.

- The Royal Society of Chemistry. Supplementary Data.

-

Nicholson, J. K., & Wilson, I. D. (1999). Quantitative studies on the urinary metabolic fate of 2-chloro-4-trifluoromethylaniline in the rat using 19F-NMR spectroscopy and directly coupled HPLC-NMR-MS. Xenobiotica, 29(3), 287-298. Available from: [Link]

- Kupka, T., et al. (2008). Self-Assembled, Nanostructured Aniline Oxidation Products: A Structural Investigation. The Journal of Physical Chemistry B, 112(18), 5644-5653.

-

Embrey, K. J., et al. (2003). 19F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline in Eisenia veneta. Environmental Toxicology and Chemistry, 22(2), 398-405. Available from: [Link]

-

Lenz, E. M., et al. (1998). 19F-NMR and directly coupled HPLC-NMR-MS investigations into the metabolism of 2-bromo-4-trifluoromethylaniline in rat: a urinary excretion balance study without the use of radiolabelling. Xenobiotica, 28(4), 373-388. Available from: [Link]

-

Anand, S., et al. (2020). A brief review on aniline and its derivatives. Materials Today: Proceedings, 37, 273-278. Available from: [Link]

-

Gelbrich, T., & Hursthouse, M. B. (2005). Structural Chemistry of Anilines. Crystal Growth & Design, 5(6), 2293-2303. Available from: [Link]

-

PubMed. 19F-NMR and directly coupled HPLC-NMR-MS investigations into the metabolism of 2-bromo-4-trifluoromethylaniline in rat: a urinary excretion balance study without the use of radiolabelling. Available from: [Link]

- BenchChem. The Synthetic Versatility of 4-(Trifluoromethyl)aniline: An In-depth Technical Guide.

- BenchChem. An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Trifluoromethyl)aniline-d4.

- BenchChem. Spectroscopic and Structural Elucidation of Cyclopropyl-Methoxy-Indole Derivatives: A Technical Guide.

-

PubChemLite. 4-cyclopropyl-2-(trifluoromethyl)aniline (C10H10F3N). Available from: [Link]

- Gerig, J.T. Fluorine NMR. Encyclopedia of Magnetic Resonance.

- University of California, San Diego. Chapter 5: NMR - Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biophysics.org [biophysics.org]

- 9. Quantitative studies on the urinary metabolic fate of 2-chloro-4-trifluoromethylaniline in the rat using 19F-NMR spectroscopy and directly coupled HPLC-NMR-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

An In-depth Technical Guide to 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and analysis of 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline. This compound, with a molecular weight of 231.21 g/mol , is a valuable building block in medicinal chemistry and materials science due to the unique combination of a trifluoromethyl group, a cyclopropylmethoxy moiety, and an aniline core. The trifluoromethyl group often enhances metabolic stability and lipophilicity, while the cyclopropyl group can introduce conformational rigidity and improve binding to biological targets. This guide presents proposed, field-proven methodologies for its synthesis and characterization, intended to equip researchers with the necessary information for its effective utilization in their work.

Physicochemical Properties

A thorough understanding of the fundamental properties of 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline is crucial for its handling, application, and analysis.

| Property | Value | Source(s) |

| Molecular Weight | 231.21 g/mol | [1] |

| Molecular Formula | C₁₁H₁₂F₃NO | [1] |

| CAS Number | 307989-53-3 | [1] |

| Appearance | Expected to be a liquid or low-melting solid | General knowledge of similar anilines |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and poorly soluble in water | General knowledge of anilines |

Proposed Synthesis Methodology

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline.

Step 1: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers from an alcohol and an alkyl halide.[2] In this proposed step, the phenolic hydroxyl group of 4-amino-3-(trifluoromethyl)phenol is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace the bromide from (bromomethyl)cyclopropane.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-3-(trifluoromethyl)phenol (1.0 eq) and a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetone.

-

Deprotonation: Add a base such as sodium hydride (NaH, 1.1 eq, added portion-wise at 0 °C) or potassium carbonate (K₂CO₃, 2.0 eq). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Alkylation: Add (bromomethyl)cyclopropane (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Purification Techniques

The purification of the crude product is critical to obtain 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline of high purity for subsequent applications and analysis. A combination of techniques may be necessary.

Acidic Aqueous Extraction

An initial acid wash can be effective in separating the basic aniline product from non-basic impurities.

Protocol:

-

Dissolve the crude product in an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The aniline will be protonated and move to the aqueous layer.

-

Separate the aqueous layer and neutralize it with a base (e.g., saturated sodium bicarbonate solution) to regenerate the free aniline.

-

Extract the aniline back into an organic solvent.

-

Dry the organic layer and concentrate to yield the partially purified product.

Flash Column Chromatography

For high purity, flash column chromatography is recommended. Due to the basic nature of anilines, which can lead to tailing on silica gel, a modified eluent is often necessary.[3]

Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A non-polar/polar solvent system such as a gradient of ethyl acetate in hexanes. To minimize tailing, add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent.

-

Procedure:

-

Dry-load the crude product onto a small amount of silica gel.

-

Pack the column with silica gel in the initial eluent.

-

Load the sample onto the column.

-

Elute with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC and combine those containing the pure product.

-

Remove the solvent under reduced pressure.

-

Analytical Characterization

A suite of analytical techniques should be employed to confirm the identity and purity of the synthesized 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules.[4]

Predicted ¹H NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | m | 3H | Aromatic protons |

| ~4.2 | br s | 2H | -NH₂ |

| ~3.8 | d | 2H | -OCH₂- |

| ~1.2 | m | 1H | -CH- (cyclopropyl) |

| ~0.6 | m | 2H | -CH₂- (cyclopropyl) |

| ~0.3 | m | 2H | -CH₂- (cyclopropyl) |

Predicted ¹³C NMR Spectrum:

Key expected signals include those for the trifluoromethyl group (~120-130 ppm, quartet), the aromatic carbons, the ether-linked methylene carbon (~70-80 ppm), and the cyclopropyl carbons (~3-15 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline, the expected molecular ion peak [M]⁺ would be at m/z = 231.

Chromatographic Purity Analysis (GC-MS and HPLC)

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are essential for assessing the purity of the final compound.[5][6][7]

GC-MS Protocol Outline:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: ~250 °C.

-

Oven Program: A temperature gradient from a low starting temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C).

-

Detector: Mass spectrometer operating in electron ionization (EI) mode.

HPLC Protocol Outline:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with a modifier like formic acid or trifluoroacetic acid.

-

Detector: UV detector set to a wavelength where the aniline chromophore absorbs (typically ~254 nm).

Applications in Research and Development

Aniline derivatives containing trifluoromethyl groups are of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[8] The cyclopropylmethoxy group can introduce favorable conformational constraints and potentially improve interactions with biological targets. As such, 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline is a valuable building block for the synthesis of novel bioactive molecules.

Safety and Handling

Detailed safety data for 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline is not available. However, based on the data for structurally similar trifluoromethyl anilines, the following precautions should be taken.[9][10][11][12]

-

Hazard Classification: Expected to be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[10][11]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[9][11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This technical guide provides a comprehensive overview of 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline, a compound of interest for researchers in the chemical and pharmaceutical sciences. While a specific, validated synthesis is not yet published, this guide offers a robust, proposed synthetic route based on established chemical principles. The detailed protocols for purification and analysis, along with safety guidelines, are intended to facilitate the effective and safe use of this versatile building block in research and development endeavors.

References

-

University of Colorado Boulder. The Williamson Ether Synthesis. [Link]

-

Lubaeva, A. E., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing, 2024. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Organic Chemistry Portal. Williamson Synthesis. [Link]

-

University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

-

Florida State University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [Link]

-

Chemistry Stack Exchange. Elucidating an unknown compound using 1H- and 13C-NMR spectral data. [Link]

-

MDPI. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. [Link]

-

LCGC International. Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. [Link]

-

TSI Journals. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. [Link]

-

SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. tsijournals.com [tsijournals.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. rsc.org [rsc.org]

- 12. Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Safety and Handling Guide for 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Inferred Hazard Analysis

4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline is a substituted aniline derivative. Its structure, featuring a trifluoromethyl group and a cyclopropylmethoxy substituent on the aniline ring, suggests its potential utility as a building block in medicinal chemistry and materials science. The absence of a dedicated SDS necessitates a cautious approach, grounded in the known hazard profiles of similar molecules.

The primary structural alerts for this compound are the aniline backbone, known for its potential for skin sensitization and toxicity, and the trifluoromethyl group, which can influence metabolic pathways and enhance lipophilicity. Based on data from related compounds such as 4-(trifluoromethoxy)aniline and various trifluoromethyl-substituted anilines, we can infer a likely hazard profile for 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline.[1][2][3][4][5][6]

Inferred Hazard Classifications:

-

Acute Toxicity (Oral, Dermal, Inhalation): Likely to be harmful or toxic if swallowed, in contact with skin, or inhaled.[6] Aniline derivatives can be absorbed through the skin and may cause systemic effects.

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[4]

-

Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][5]

-

Specific Target organ Toxicity (Repeated Exposure): Potential for cumulative effects and organ damage with prolonged or repeated exposure.[2][6]

The trifluoromethyl group can enhance the compound's persistence in biological systems, and the cyclopropylmethoxy group may influence its metabolic profile. Therefore, treating this compound with a high degree of caution is paramount.

Prudent Laboratory Practices: A Proactive Approach to Safety

A proactive safety culture is the bedrock of any research endeavor. The following protocols are designed to minimize exposure and mitigate risks associated with handling 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline.

Engineering Controls: The First Line of Defense

All manipulations of 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline, including weighing, dissolving, and transferring, must be conducted in a properly functioning chemical fume hood.[1][7] This is a non-negotiable requirement to prevent inhalation of any vapors or aerosols. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional and regulatory standards.

Personal Protective Equipment (PPE): The Researcher's Armor

The selection of appropriate PPE is critical and should be based on a thorough risk assessment.

| PPE Component | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound. |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and aerosols.[1][3] |

| Skin and Body Protection | A lab coat, worn fully buttoned. | Prevents contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Should be used if there is a risk of exceeding exposure limits or in the event of a spill.[1] |

dot

Caption: Chemical Spill Response Workflow.

Physical and Chemical Properties: Insights from Analogs

While specific data for 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline is not available, the properties of related compounds can provide valuable insights for experimental design and safety considerations.

| Property | Inferred Value/Characteristic | Rationale based on Analogs |

| Appearance | Likely a liquid or low-melting solid. | Many substituted anilines are liquids or solids with low melting points. |

| Solubility | Likely soluble in organic solvents. | The presence of the aromatic ring and alkyl/ether groups suggests solubility in common organic solvents. |

| Boiling Point | Expected to be relatively high due to its molecular weight and polar functional groups. | Aniline and its derivatives have boiling points typically above 180°C. |

| Reactivity | Incompatible with strong oxidizing agents and strong acids. | [1][3] The aniline functional group is susceptible to oxidation and can act as a base. |

Disposal Considerations: Environmental Stewardship

All waste containing 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline must be treated as hazardous waste. I[1]t should be collected in a designated, labeled, and sealed container. Disposal must be carried out in accordance with all applicable federal, state, and local regulations. Do not dispose of this chemical down the drain or in the general trash.

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible use of novel chemical entities is a cornerstone of scientific progress. While the full toxicological profile of 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline is yet to be elucidated, a comprehensive understanding of its structural alerts and the safety data of analogous compounds allows for the implementation of robust safety protocols. By adhering to the principles of proactive risk assessment, stringent engineering and administrative controls, and diligent use of personal protective equipment, researchers can confidently and safely explore the potential of this and other new chemical entities.

References

- 4 - SAFETY DATA SHEET. (2008, June 22).

- SAFETY DATA SHEET. (2025, April 30).

- Material Safety Data Sheet. (2008, October 11).

- 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride - Synquest Labs.

- 7 - Safety data sheet. (2022, August 19).

- 4-Methoxy-2-(trifluoromethyl)aniline | 53903-49-4 - Sigma-Aldrich.

- 4-CYCLOPROPOXY-3-(TRIFLUOROMETHYL)ANILINE CAS - ChemicalBook.

- Safety Data Sheet - CymitQuimica. (2024, December 19).

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 17).

- 4-Cyclopropylaniline | C9H11N | CID 12253927 - PubChem - NIH.

- 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline | 1369821-28-2 - Sigma-Aldrich.

- 307989-53-3|4-(Cyclopropylmethoxy)-2-(trifluoromethyl)aniline - BLDpharm.

- 1383845-17-7 | 4-Cyclopropyl-2-fluoro-3-(trifluoromethyl)aniline | ChemScene.

- Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride.

- 1369947-39-6|2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline - BLDpharm.

- 4-Fluoro-2-(trifluoromethyl)aniline | C7H5F4N | CID 67853 - PubChem.

- 4-Chloro-2-(trifluoromethyl)aniline 97 445-03-4 - Sigma-Aldrich.

Sources

solubility of 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline in organic solvents

An In-depth Technical Guide to the Solubility of 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline in Organic Solvents

Introduction

4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline is a substituted aniline derivative of increasing interest in pharmaceutical and agrochemical research. Its unique combination of a trifluoromethyl group, a cyclopropylmethoxy moiety, and an aniline core imparts a specific set of physicochemical properties that are critical for its behavior in various chemical and biological systems. The trifluoromethyl group can enhance metabolic stability and cell membrane permeability, which are desirable properties in drug candidates[1]. Understanding the solubility of this compound in organic solvents is paramount for a wide range of applications, including synthetic route development, formulation, purification, and the performance of high-throughput screening assays.

This technical guide provides a comprehensive analysis of the factors governing the solubility of 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline, outlines a robust experimental protocol for its quantitative determination, and discusses the expected solubility profile in various classes of organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline (CAS No: 307989-53-3, Molecular Formula: C₁₁H₁₂F₃NO), several key features dictate its behavior in organic solvents.

-

Trifluoromethyl (-CF₃) Group : This highly electronegative group significantly influences the electronic properties of the aromatic ring. The presence of a trifluoromethyl group generally increases lipophilicity (fat-solubility) and can decrease solubility in polar solvents[1][2][3]. This is a critical consideration for solvent selection in both synthesis and formulation.

-

Cyclopropylmethoxy (-OCH₂-c-C₃H₅) Group : The ether linkage provides a hydrogen bond acceptor site, which can interact with protic solvents. The cyclopropyl ring itself is a small, rigid, and lipophilic moiety that contributes to the overall nonpolar character of the molecule.

-

Aniline Core : The primary amine (-NH₂) group is a key functional group that can act as a hydrogen bond donor. This allows for specific interactions with hydrogen bond-accepting solvents, such as alcohols and polar aprotic solvents.

Based on these structural components, a qualitative solubility profile can be predicted. The significant lipophilicity imparted by the trifluoromethyl and cyclopropyl groups suggests that 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline will exhibit higher solubility in non-polar and moderately polar organic solvents compared to highly polar, aqueous environments[1][4].

Theoretical Framework for Solubility

The solubility of a solid crystalline compound in a liquid solvent is governed by the thermodynamics of two competing processes: the energy required to break the solute-solute interactions in the crystal lattice and the energy released upon the formation of solute-solvent interactions. A compound's solubility is therefore dependent on both its own properties (e.g., crystal lattice energy, melting point) and the properties of the solvent (e.g., polarity, hydrogen bonding capacity).

Computational models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), can be employed to predict the solubility of a compound in various solvents by calculating the chemical potential of the solute in the solvent[5]. Such models can be particularly useful in the early stages of development to guide solvent selection for experimental studies.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The equilibrium or thermodynamic solubility is defined as the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure[6]. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Protocol for Equilibrium Solubility Determination

Objective : To determine the equilibrium solubility of 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline in a range of organic solvents at a specified temperature (e.g., 25°C).

Materials :

-

4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure :

-

Preparation of Saturated Solutions :

-

Add an excess amount of solid 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline to a known volume of each selected solvent in separate sealed vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached[1].

-

-

Equilibration :

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Phase Separation :

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials at a high speed (e.g., 15,000 rpm) for 30 minutes to ensure complete separation of the solid and liquid phases[5].

-

-

Sample Collection and Dilution :

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for analysis) to a concentration within the calibration range of the analytical method.

-

-

Quantification :

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

The solubility is then calculated by taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature[1][7].

-

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate | The aniline -NH₂ group can act as a hydrogen bond donor, and the ether oxygen can act as an acceptor, allowing for favorable interactions with protic solvents. |

| Polar Aprotic | Acetone, DMSO, DMF | Moderate to High | These solvents can engage in dipole-dipole interactions and can effectively solvate the molecule. The absence of strong hydrogen bonding networks allows for easier dissolution[1]. |

| Non-Polar | Toluene, Hexane | High | The lipophilic nature of the molecule, driven by the aromatic ring, cyclopropyl group, and especially the trifluoromethyl group, favors high solubility in non-polar environments[1][3]. |

| Aqueous | Water, Buffers | Low | The high lipophilicity and the presence of the trifluoromethyl group are expected to result in poor solubility in aqueous media[3][8]. |

Conclusion

The is a critical parameter that influences its utility in various scientific and industrial applications. Based on its molecular structure, it is predicted to be a lipophilic compound with high solubility in non-polar and polar aprotic solvents, and moderate solubility in polar protic solvents. Due to the lack of publicly available quantitative data, experimental determination using a robust protocol, such as the shake-flask method followed by HPLC analysis, is essential for obtaining accurate solubility values. This guide provides the theoretical foundation and a practical, self-validating framework for researchers to confidently assess the solubility of this compound and to make informed decisions in their work.

References

-

Van Lier, G., De Vleeschouwer, F., De Pril, P., & Geerlings, P. (2009). Theoretical prediction of the solubility of fluorinated C(60). Physical Chemistry Chemical Physics, 11(25), 5175-5179. [Link]

-

TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. TUODA. [Link]

-

Wang, J., et al. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 61(2), 863-868. [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

-

Bégué, J.-P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. [Link]

-

Gasparini, G. P., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 205, 41-54. [Link]

-

Nielsen, J. H., et al. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). International Journal of Pharmaceutics, 569, 118573. [Link]

-

Patrick, C. R., & Prosser, G. S. (1960). Compound formation and solubility of some aromatic hydrocarbon and fluorocarbon systems. Transactions of the Faraday Society, 56, 1300-1307. [Link]

-

Grygorenko, O. O., et al. (2022). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

-

Rebelo, L. P. N., et al. (2005). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Green Chemistry, 7(9), 669-676. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. CAS 455-14-1: 4-(Trifluoromethyl)aniline | CymitQuimica [cymitquimica.com]

- 4. tuodaindus.com [tuodaindus.com]

- 5. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. research.unipd.it [research.unipd.it]

- 8. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: The "Super-Methyl" Group in Modern Bio-Organic Chemistry

An In-depth Technical Guide to the Biological Activity of Trifluoromethyl-Substituted Anilines

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery and agrochemical design. Among the various fluorinated motifs, the trifluoromethyl (-CF3) group holds a preeminent position. Its unique combination of steric and electronic properties—often earning it the moniker "super-methyl" group—allows chemists to profoundly modulate the biological activity of a parent molecule.[1] When appended to the versatile aniline scaffold, the -CF3 group creates a class of compounds with a vast and potent range of biological activities.

This technical guide offers an in-depth exploration of the biological activities of trifluoromethyl-substituted anilines. It is designed for researchers, medicinal chemists, and drug development professionals, moving beyond a simple catalog of effects to explain the underlying physicochemical principles and provide actionable experimental protocols. We will dissect how the -CF3 group influences molecular properties to drive efficacy in anticancer, herbicidal, insecticidal, and antimicrobial applications, providing a robust framework for the rational design of next-generation bioactive compounds.

Part 1: The Physicochemical Impact of the Trifluoromethyl Group

The decision to introduce a -CF3 group is a deliberate strategy to manipulate a molecule's properties for enhanced biological performance.[2] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability are key contributors to its utility.[1][3]

Causality Behind the -CF3 Advantage:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[3] This is a critical advantage over a methyl group, which is often a primary site of metabolic degradation. This increased stability enhances the compound's half-life and bioavailability.[4][5]

-

Enhanced Lipophilicity: The -CF3 group is significantly more lipophilic than a hydrogen or methyl group.[3] This property can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier or plant cuticles, leading to better target engagement.[1][6]

-

Binding Affinity and Electronic Effects: As a strong electron-withdrawing group, the -CF3 moiety alters the electronic properties of the aniline ring.[3] This can modulate the pKa of the amine group and influence hydrogen bonding, dipole-dipole, and electrostatic interactions within the target protein's binding pocket, often leading to increased binding affinity and potency.[3][7]

-

Bioisosterism: The trifluoromethyl group serves as an effective bioisostere for methyl, chloro, and even nitro groups.[8][9] It is comparable in size to an ethyl group and larger than a methyl group, allowing it to fill hydrophobic pockets in a target protein while introducing unique electronic properties.[3][4]

Table 1: Comparative Physicochemical Impact of the -CF3 Group

| Property | Influence of -CF3 Group | Consequence for Biological Activity |

| Lipophilicity | Significantly increases the molecule's affinity for non-polar environments.[7] | Enhances passage through biological membranes and binding to hydrophobic pockets in target proteins.[1] |

| Metabolic Stability | The C-F bond is highly resistant to enzymatic cleavage.[3][7] | Increases in vivo half-life, leading to longer-lasting therapeutic or agrochemical effects.[1] |

| Electron-Withdrawing Nature | Strongly withdraws electron density from the attached ring system.[3] | Modulates pKa, influences electrostatic interactions, and can increase binding affinity to biological targets.[7] |

| Steric Bulk | Larger than a methyl group; can be used to probe or fill specific binding pockets.[3] | Can optimize the molecule's orientation within a binding site to maximize favorable interactions.[7] |

Part 2: Key Biological Activities and Mechanisms of Action

Trifluoromethyl-substituted anilines are foundational components in a wide array of commercial and investigational bioactive agents. Their versatility is showcased across multiple domains.

Anticancer Activity

This class of compounds has shown significant promise as cytotoxic agents against various cancer cell lines.[10] Their utility is highlighted by their inclusion in approved kinase inhibitors like Sorafenib, which features a 4-chloro-3-(trifluoromethyl)phenyl moiety.[11]

Mechanism of Action: Induction of Apoptosis A primary mode of anticancer action for many trifluoromethyl-containing compounds is the induction of apoptosis, or programmed cell death.[10] Studies on related analogs suggest that these molecules often trigger the intrinsic (mitochondrial) pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes (initiator caspase-9 and executioner caspase-3) that dismantle the cell in a controlled manner.[10]

Logical Flow: From Compound to Apoptosis

Caption: Intrinsic apoptosis pathway induced by cytotoxic trifluoromethyl-anilines.

Table 2: In Vitro Cytotoxicity of Trifluoromethyl-Aniline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Anilinoquinazoline derivative (8a) | A431 (Skin Carcinoma) | 2.62 | [10] |

| 5-(CF3)-thiazolo[4,5-d]pyrimidine (3b) | A375 (Melanoma) | 25.4 | [10] |

| 5-(CF3)-thiazolo[4,5-d]pyrimidine (3b) | C32 (Melanoma) | 24.4 | [10] |

| 5-(CF3)-thiazolo[4,5-d]pyrimidine (3b) | DU145 (Prostate) | 27.8 | [10] |

| Quinobenzothiazinium chloride (3) | BxPC-3 (Pancreatic) | 0.051 | [12] |

| Quinobenzothiazinium chloride (3) | Panc-1 (Pancreatic) | 0.066 | [12] |

| Isoxazole derivative (2g) | MCF-7 (Breast) | 2.63 | [13] |

Herbicidal Activity

The dinitroaniline class of herbicides, which includes the widely used compound Trifluralin (2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline), is a prime example of the successful application of this scaffold in agriculture.[7][14]

Mechanism of Action: Microtubule Disruption Dinitroaniline herbicides act by inhibiting microtubule formation in plant cells.[7] They bind to tubulin proteins, the building blocks of microtubules. This binding prevents the polymerization of tubulin into functional microtubules, which are essential for cell division and elongation.[14] By disrupting these fundamental processes, the herbicide halts the growth of germinating weed seedlings, making it an effective pre-emergent control agent.[7] The -CF3 group in these herbicides enhances their lipophilicity, which improves binding to soil organic matter and reduces leaching, thereby contributing to their persistent pre-emergent activity.[7]

Insecticidal Activity

Trifluoromethyl-substituted anilines are key components in the synthesis of modern insecticides. Phthalic acid diamides incorporating a meta-substituted trifluoromethyl aniline ring have shown excellent larvicidal activity against pests like Plutella xylostella.[15][16]

Rationale for Efficacy: The -CF3 group enhances the efficacy of these insecticides through several mechanisms. Its lipophilicity improves the penetration of the compound through the waxy cuticle of insects.[6] Furthermore, its metabolic stability ensures the compound persists long enough within the target organism to exert its toxic effect.[6] Amide derivatives have also been developed that show potent adulticidal, larvicidal, and repellent activity against mosquitoes like Aedes aegypti.

Antimicrobial Activity

The structural motif is also effective against a range of microbial pathogens. N-(trifluoromethyl)phenyl substituted pyrazole derivatives have demonstrated potent growth inhibition of antibiotic-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[17]

Mechanism of Action: Membrane Disruption and Oxidative Stress Certain trifluoro-anilines exert their bactericidal effects by causing significant damage to the bacterial cell membrane.[5] This disruption of membrane integrity leads to cell death. Additionally, some derivatives can induce the production of Reactive Oxygen Species (ROS) within the bacteria.[5] This leads to a state of severe oxidative stress, which damages cellular components and contributes to the compound's bactericidal activity. These compounds have also been shown to inhibit biofilm formation, a key virulence factor in many chronic infections.[5]

Part 3: Experimental Protocols for Biological Evaluation

To ensure scientific integrity, the protocols described below are designed as self-validating systems, including necessary controls for robust and reproducible data generation.

Protocol 3.1: MTT Assay for In Vitro Cytotoxicity Assessment

This colorimetric assay is a standard method for assessing the viability of cancer cells after treatment with a test compound. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, via mitochondrial reductase enzymes, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

-

Compound Preparation: Prepare a stock solution of the trifluoromethyl-aniline derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final test concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

-

Compound Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with the same concentration of DMSO) and "untreated control" wells (medium only). Incubate for 48-72 hours.[10]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell growth) from the curve using non-linear regression analysis.[10]

-

Protocol 3.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration at which no turbidity (bacterial growth) is observed.

Step-by-Step Methodology:

-

Bacterial Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus) into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in fresh CAMHB to obtain the final inoculum of ~1 x 10^6 CFU/mL.

-

Compound Dilution: In a 96-well plate, add 50 µL of sterile CAMHB to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired test concentration) to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) will receive no compound.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Interpretation: Read the plate visually. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Workflow Visualization: From Synthesis to Biological Validation

The following diagram outlines a comprehensive workflow for the discovery and initial validation of a novel bioactive trifluoromethyl-substituted aniline.

Caption: General workflow for the development of bioactive CF3-aniline compounds.

Part 4: Future Perspectives

The utility of trifluoromethyl-substituted anilines is far from exhausted. Future research will likely focus on several key areas:

-

Novel Scaffolds: Integrating this privileged moiety into new and more complex three-dimensional molecular architectures to explore novel biological targets.[18]

-

Targeted Therapies: Developing aniline derivatives that are conjugated to targeting ligands for selective delivery to cancer cells or specific pathogens, thereby increasing efficacy and reducing off-target toxicity.

-

Advanced Agrochemicals: Designing next-generation herbicides and pesticides with improved environmental profiles, including greater selectivity and biodegradability, while retaining the potency conferred by the -CF3 group.[6]

-

C-H Functionalization: Leveraging recent advances in synthetic chemistry, such as visible-light-promoted C-H trifluoromethylation, to streamline the synthesis of these valuable compounds from abundant aniline precursors.[19]

The trifluoromethyl-substituted aniline core is a powerful and validated platform in medicinal and agrochemical science. A deep understanding of the physicochemical principles that drive its biological activity, combined with rigorous experimental validation, will continue to fuel the development of innovative solutions to challenges in human health and agriculture.

References

-

Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). PMC. Retrieved March 11, 2026, from [Link]

-

Trifluoromethyl group. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Retrieved March 11, 2026, from [Link]

-

The Power of Fluorine: Accelerating Innovation with Trifluoromethylated Anilines. (2026). SGT Life Sciences. Retrieved March 11, 2026, from [Link]

-

The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. (2019). Loughborough University Research Repository. Retrieved March 11, 2026, from [Link]

-

Synthesis, Insecticidal Activity, and Structure−Activity Relationship of Trifluoromethyl-Containing Phthalic Acid Diamide Structures. (2010). Journal of Agricultural and Food Chemistry. Retrieved March 11, 2026, from [Link]

-

Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. (2010). PubMed. Retrieved March 11, 2026, from [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2021). PMC. Retrieved March 11, 2026, from [Link]

-

Synthesis and anticancer activity of new p-tertbutylcalix[9]arenes integrated with trifluoromethyl aniline groups against several cell lines. (2022). ResearchGate. Retrieved March 11, 2026, from [Link]

-

Enhancing Agrochemical Efficacy: The Role of Trifluoromethyl Anilines. (2025). SGT Life Sciences. Retrieved March 11, 2026, from [Link]

-

Trifluoromethylarylation of alkenes using anilines. (2023). Chemical Science. Retrieved March 11, 2026, from [Link]

-

High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. (n.d.). TUODA. Retrieved March 11, 2026, from [Link]

-

Trifluralin. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]

-

Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2025). MDPI. Retrieved March 11, 2026, from [Link]

-

The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. (2023). Open Research@CSIR-NIScPR. Retrieved March 11, 2026, from [Link]

-

Visible-light-promoted radical C-H trifluoromethylation of free anilines. (2014). PubMed. Retrieved March 11, 2026, from [Link]

-

Trifluoromethylated bioactive molecules and the construction of intricately structured complex N-trifluoroalkyl anilines. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

-

The Importance of Trifluoromethylaniline Derivatives in Modern Chemistry. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 11, 2026, from [Link]

-

Synthesis and Application of Trifluoromethyl Substituted Free Anilines. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

-

An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. (2025). ResearchGate. Retrieved March 11, 2026, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved March 11, 2026, from [Link]

-

The Role of Trifluoromethylanilines in Modern Agrochemical Development. (2026). SGT Life Sciences. Retrieved March 11, 2026, from [Link]

-